- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiolsChemical Communications (Cambridge, 2012, 48(43), 5367-5369,
Cas no 92-30-8 (2-(Trifluoromethyl)phenothiazine)

92-30-8 structure
Nome del prodotto:2-(Trifluoromethyl)phenothiazine
2-(Trifluoromethyl)phenothiazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(Trifluoromethyl)-10H-phenothiazine
- 10H-Phenothiazine, 2-(trifluoromethyl)-
- 2-(Trifluoromethyl)phenothiazine
- 2-(Trifluoromethyl)-Phenothiazine
- 2-(TRIFLUOROMETHYL)DIBENZOTHIAZINE
- 2-(Trifluoromethyl)p
- 2-Trifluoromethyl-10H-phenothiazine
- Phenothiazine,2-(trifluoromethyl)- (6CI,7CI,8CI)
- NSC 50438
- 2-Trifluoromethylphenothiazine
- Trifluoromethylphenothiazine
- PHENOTHIAZINE, 2-(TRIFLUOROMETHYL)-
- 2-(Triflouomethyl) phenothiazine
- RKGYJVASTMCSHZ-UHFFFAOYSA-N
- 877S053KX3
- C13H8F3NS
- cid_7082
- KSC494M0F
- 2-(Trifluoromethyl)-10H-phenothiazine (ACI)
- Phenothiazine, 2-(trifluoromethyl)- (6CI, 7CI, 8CI)
- Q27164667
- T1407
- AS-14298
- T-6400
- inverted exclamation markY98% (HPLC)
- BDBM65841
- AC-1827
- CHEMBL541018
- SR-01000441858-1
- 2-(Trifluoromethyl)-10H-phenothiazine #
- NSC-50438
- SR-01000441858
- SCHEMBL560225
- DB-019568
- 4-27-00-01352 (Beilstein Handbook Reference)
- MLS003166902
- NSC50438
- BRN 0226580
- CHEBI:92925
- TRIFLUOROMETHYL)-10H-PHENOTHIAZINE, 2-(
- BRD-K53032901-001-03-8
- CCG-44949
- DTXSID3059050
- CS-W021465
- 2-trifluoromethyl-phenothiazine
- ALBB-036523
- SY049028
- Z104478346
- SR-01000441858-2
- MFCD00005018
- AKOS001305498
- EINECS 202-145-7
- 2-trifluoromethyl phenothiazine
- STK325860
- O10543
- SMR001814476
- 92-30-8
- EN300-20475
- UNII-877S053KX3
- NS00041388
- 2-(Trifluoromethyl)-10H-phenothiazine; 2-(Trifluoromethyl)phenothiazine; NSC 50438
-
- MDL: MFCD00005018
- Inchi: 1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
- Chiave InChI: RKGYJVASTMCSHZ-UHFFFAOYSA-N
- Sorrisi: FC(C1C=C2C(SC3C(N2)=CC=CC=3)=CC=1)(F)F
- BRN: 0226580
Proprietà calcolate
- Massa esatta: 267.03300
- Massa monoisotopica: 267.033
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 307
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 37.3
- XLogP3: 5
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Composto cristallino
- Densità: 1.3491 (estimate)
- Punto di fusione: 188.0 to 192.0 deg-C
- Punto di ebollizione: 361.1℃ at 760 mmHg
- Punto di infiammabilità: 210°C
- Indice di rifrazione: 1.531
- PSA: 37.33000
- LogP: 5.05160
- Solubilità: Non determinato
2-(Trifluoromethyl)phenothiazine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P264-P270-P301+P312+P330-P501
- WGK Germania:3
- Codice categoria di pericolo: R22
- Istruzioni di sicurezza: S36
- RTECS:SP5620000
-
Identificazione dei materiali pericolosi:
- TSCA:T
- Frasi di rischio:R22
- Condizioni di conservazione:Conservare in luogo fresco e asciutto. Conservare in contenitori ben chiusi.
2-(Trifluoromethyl)phenothiazine Dati doganali
- CODICE SA:2934300000
- Dati doganali:
Codice doganale cinese:
2934300000Panoramica:
2934300000. Composti contenenti un sistema di anelli fenotiazina (sistema di anelli fenotiazina, idrogenati o meno, composti non fusi ulteriormente). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2934300000. altri composti contenenti nella struttura un sistema ad anelli fenotiazina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-(Trifluoromethyl)phenothiazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255787-500g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 500g |
$372 | 2024-07-20 | |
BAI LING WEI Technology Co., Ltd. | 009425-10g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 98% | 10g |
¥ 286 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-5g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 5g |
¥57.00 | 2021-05-21 | |
TRC | T791370-100mg |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 100mg |
$ 82.00 | 2023-09-05 | ||
Chemenu | CM255787-100g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 100g |
$122 | 2021-08-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T842318-1g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 1g |
¥30.00 | 2022-10-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20919-25g |
2-(Trifluoromethyl)phenothiazine, 98% |
92-30-8 | 98% | 25g |
¥1117.00 | 2023-03-06 | |
Chemenu | CM255787-500g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 500g |
$393 | 2021-08-04 | |
TRC | T791370-5g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 5g |
$167.00 | 2023-05-17 | ||
Apollo Scientific | PC7694-25g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 25g |
£46.00 | 2023-09-02 |
2-(Trifluoromethyl)phenothiazine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ; 12 h, 110 °C
1.2 Reagents: Potassium carbonate ; 12 h, 110 °C
Riferimento
- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-CouplingLetters in Organic Chemistry, 2019, 16(1), 16-24,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenesSynthetic Communications, 2017, 47(7), 710-715,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Preparation of phenothiazine compounds as antiviral compounds, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazineJournal of the Chemical Society, 1977, (4), 517-25,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sulfur ; rt → 130 °C; 130 °C
1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ; 100 °C
1.4 Reagents: Water ; 5 min, 100 °C
1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ; 100 °C
1.4 Reagents: Water ; 5 min, 100 °C
Riferimento
- Preparation method of Fluphenazine hydrochloride for treating mental diseases, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Copper salt-catalyzed synthesis of phenothiazine compounds, China, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
Riferimento
- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of LuminophoresOrganic Letters, 2020, 22(20), 8086-8090,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: [(Phenylmethyl)sulfonyl]benzene , Potassium iodide Solvents: Chlorobenzene ; 24 h, 140 °C
Riferimento
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditionsRSC Advances, 2013, 3(40), 18605-18608,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
- Identification of 10-acyl derivatives of phenothiazine by potassium bromate oxidation in acid mediumFarmatsiya (Moscow, 1989, 38(1), 40-2,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous sulfate Solvents: Dimethylformamide ; 24 h, rt → 135 °C
Riferimento
- Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling ReactionJournal of Organic Chemistry, 2015, 80(12), 6128-6132,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Polyoxyethylene sorbitan monooleate Catalysts: Cuprous iodide
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
Riferimento
- Simplified method for the synthesis of 2-(trifluoromethyl)phenothiazine, Russian Federation, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Triethoxysilane Catalysts: Sodium triethylborohydride Solvents: tert-Butyl methyl ether ; 24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
Riferimento
- Hydride-catalyzed selectively reductive cleavage of unactivated tertiary amides using hydrosilaneCatalysis Science & Technology, 2019, 9(15), 3874-3878,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: 1,10-Phenanthroline , Potassium tert-butoxide , Ferrous sulfate Solvents: Dimethylformamide ; rt → 135 °C; 24 h, 135 °C
Riferimento
- Iron-catalyzed synthesis of phenothiazine derivatives, China, , ,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
Riferimento
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Cuprous iodide Solvents: 2-Methoxyethanol ; 28 h, 90 °C; 72 h, 110 °C
Riferimento
- Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond FormationAngewandte Chemie, 2010, 49(7), 1291-1294,
Synthetic Routes 20
Condizioni di reazione
Riferimento
- Synthesis of deuterium-labeled fluphenazineJournal of Pharmaceutical Sciences, 1984, 73(1), 87-90,
2-(Trifluoromethyl)phenothiazine Raw materials
- 1-Bromo-2-chlorobenzene
- Benzenethiol,2-amino-4-(trifluoromethyl)-
- 10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-
- 1-2-(Trifluoromethyl)-10H-phenothiazin-10-ylethanone
- N-Phenyl-3-(trifluoromethyl)aniline
- 1-Propanone,3-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-
- acetamide, N-(2-mercaptophenyl)-
- 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
- 4-Chloro-3-iodobenzotrifluoride
- 2-Bromo-benzenethiol
- 2-Bromoiodobenzene
- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester
- 3-Amino-4-iodobenzotrifluoride
- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
- 3-(Trifluoromethyl)acetanilide
2-(Trifluoromethyl)phenothiazine Preparation Products
2-(Trifluoromethyl)phenothiazine Letteratura correlata
-
Bin Liu,Tuo Ding,Wei-Jie Hua,Xue-Mei Liu,Huai-Ming Hu,Shu-Hua Li,Li-Min Zheng Dalton Trans. 2013 42 3429
-
2. A metal- and oxidizing-reagent-free anodic para-selective amination of anilines with phenothiazinesYan-Chen Wu,Shuai-Shuai Jiang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 4371
-
Céline Réthoré,Marc Fourmigué,Narcis Avarvari Chem. Commun. 2004 1384
-
Craig P. Butts,Michael Green,Thomas N. Hooper,Richard J. Kilby,John E. McGrady,Dimitrios A. Pantazis,Christopher A. Russell Chem. Commun. 2008 856
-
Yuanhui Lu,Tianxiang Chen,Xiaoyu Xiao,Ninghua Huang,Yadong Dou,Wanxing Wei,Zhuan Zhang,Tsz Woon Benedict Lo,Taoyuan Liang Catal. Sci. Technol. 2022 12 5390
92-30-8 (2-(Trifluoromethyl)phenothiazine) Prodotti correlati
- 2228365-57-7(3-amino-2-(4-methoxy-2-nitrophenyl)-2-methylpropan-1-ol)
- 1013770-95-0(2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole)
- 2092267-82-6(2-(methylamino)-1,3-oxazole-4-carbonitrile)
- 1289026-43-2(5-chloro-N-hydroxypyridine-2-carboxamide)
- 1505350-15-1(4-(3,4-dihydroxyphenyl)oxane-4-carboxylic acid)
- 1344209-24-0(6-cyclopropyl-N-methylpyridazin-3-amine)
- 1368592-94-2(1-(3,5-dichloro-2-methoxyphenyl)propan-2-one)
- 1105215-30-2(3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]propanamide)
- 38681-73-1(4-Amino-N-(2-methylpropyl)benzamide)
- 2107881-81-0(ethyl 2-(aminomethyl)imidazo1,2-apyridine-6-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine

Purezza:99%
Quantità:500g
Prezzo ($):279.0